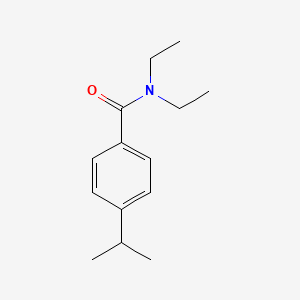

n,n-Diethyl-4-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-5-15(6-2)14(16)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGNYUNQOPGGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278016 | |

| Record name | n,n-diethyl-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6289-68-5 | |

| Record name | NSC5698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-diethyl-4-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(propan-2-yl)benzamide typically involves the reaction of 4-isopropylbenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: this compound N-oxide

Reduction: N,N-Diethyl-4-(propan-2-yl)benzylamine

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

N,N-Diethyl-4-(propan-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme-Targeting Benzamides

N,N-Diethyl-4-(4-((3-(Piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide (Compound 23)

Trodusquemine (MSI-1436)

Structural Contrast : Unlike Compound 23, Trodusquemine lacks a benzamide core and instead utilizes a sterol-polyamine conjugate, highlighting divergent strategies for phosphatase inhibition.

Opioid Receptor Agonists

N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (AR-M100390)

N,N-Diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide

Functional Contrast : While structurally analogous to Compound 23 (diethylbenzamide backbone), these derivatives prioritize opioid receptor modulation over phosphatase inhibition, underscoring the role of substituents in defining biological targets.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

Structural Insight : These compounds retain the benzamide scaffold but employ electron-withdrawing (bromo, nitro) or coordinating (hydroxy) groups for synthetic or crystallographic utility, diverging from Compound 23’s pharmacological focus.

Biological Activity

n,n-Diethyl-4-(propan-2-yl)benzamide, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in the context of receptor interactions and therapeutic efficacy. This article reviews the current understanding of its biological properties, including receptor binding affinity, selectivity, and potential therapeutic uses, supported by data from various studies.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various receptors. In particular, it has been studied as a selective ligand for delta opioid receptors. The compound demonstrates an IC50 value of approximately 0.87 nM for delta receptors, indicating potent agonistic activity with high selectivity over mu and kappa receptors (mu/delta = 4370; kappa/delta = 8590) .

Therapeutic Potential

The therapeutic implications of this compound are noteworthy:

- Analgesic Properties : Due to its action on the delta opioid receptor, the compound may serve as a potential analgesic agent, providing pain relief with reduced side effects compared to non-selective opioid agonists.

- Anxiolytic Effects : The modulation of delta receptors may also contribute to anxiolytic effects, suggesting its utility in treating anxiety disorders .

- Immunomodulatory Activity : Ligands for delta receptors have shown promise in immunomodulation, which could be beneficial in various inflammatory conditions .

Study on Delta Opioid Receptor Agonists

A study conducted on various derivatives of this compound highlighted its efficacy in animal models. The results demonstrated that compounds with high selectivity for delta receptors exhibited significant analgesic effects without the typical side effects associated with mu receptor activation .

| Compound | IC50 (nM) | Selectivity (mu/delta) | Selectivity (kappa/delta) |

|---|---|---|---|

| This compound | 0.87 | 4370 | 8590 |

Safety and Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-tolerated in vivo with predictable metabolism patterns. Its rapid metabolism reduces systemic exposure while maintaining efficacy at the target site, making it a candidate for further clinical development .

Q & A

Basic: What are the common synthetic routes for N,N-Diethyl-4-(propan-2-yl)benzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with benzamide core functionalization. For example, a Friedel-Crafts alkylation or nucleophilic substitution can introduce the isopropyl group. Key optimization parameters include:

- Temperature control (e.g., maintaining 0–5°C during amide coupling to minimize side reactions) .

- Solvent selection (polar aprotic solvents like DMF enhance reactivity in SN2 pathways).

- Catalyst use (e.g., palladium catalysts for cross-coupling steps).

Advanced methods like continuous flow microreactors with in-line IR monitoring improve yield and reproducibility by enabling real-time reaction analysis and rapid parameter adjustments .

Advanced: How can structural modifications enhance delta opioid receptor (DOR) selectivity and metabolic stability?

Methodological Answer:

Structure-activity relationship (SAR) studies guided by computational docking and mutagenesis reveal:

- The N,N-diethylbenzamide group is critical for DOR binding; replacing ethyl with bulkier groups reduces affinity .

- Piperazine or quinoline moieties in analogous compounds improve selectivity over mu/kappa receptors (e.g., 740-fold DOR selectivity reported in ).

- In vitro metabolic stability assays (e.g., liver microsome models) identify vulnerable sites for degradation. Introducing electron-withdrawing groups (e.g., fluorine) or rigidifying the scaffold enhances stability .

Basic: What analytical techniques are essential for characterizing this compound and confirming purity?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., distinguishing isopropyl CH₃ groups) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., monoclinic P2₁/n space group in related benzamides) .

- Mass spectrometry : Validates molecular weight and detects impurities (e.g., ESI-MS for low-concentration samples).

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:

Discrepancies often arise from:

- Assay variability (e.g., radioligand vs. functional cAMP assays). Standardize protocols using competitive binding assays with [³H]DAMGO for mu and [³H]DPDPE for delta receptors .

- Structural analogs : Compare this compound derivatives with published compounds (e.g., SNC-80 derivatives) to isolate substituent effects. Computational tools like molecular dynamics simulations model receptor-ligand interactions and predict affinity trends .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

- Receptor binding assays : Use transfected HEK-293 cells expressing human DOR to measure IC₅₀ values .

- Functional assays : Monitor cAMP inhibition in CHO-K1 cells via ELISA or fluorescence-based readouts.

- Cell viability assays (e.g., MTT): Rule out cytotoxicity before progressing to in vivo models.

Advanced: What strategies improve the compound's pharmacokinetic profile for CNS targeting?

Methodological Answer:

- Lipophilicity optimization : Adjust logP via substituents (e.g., fluorination) to enhance blood-brain barrier penetration .

- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to improve oral bioavailability.

- In silico ADMET prediction : Tools like SwissADME or pkCSM model absorption and clearance rates pre-synthesis .

Basic: How are crystallization conditions optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Test mixtures like ethanol/water or DCM/heptane to induce slow crystallization.

- Temperature gradients : Gradual cooling from 40°C to 4°C minimizes crystal defects.

- Seeding : Introduce microcrystals of analogous compounds to nucleate growth. For example, monoclinic crystals of related benzamides formed at 298 K in P2₁/n space groups .

Advanced: How do researchers validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) and crosslink the compound to DOR in native tissues, followed by LC-MS/MS identification .

- PET tracers : Develop radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) for in vivo imaging in rodent models .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., thionyl chloride).

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines.

Advanced: How can machine learning accelerate SAR exploration for this compound class?

Methodological Answer:

- Dataset curation : Compile binding affinity, solubility, and metabolic stability data from literature (e.g., ChEMBL or PubChem).

- Feature selection : Train models on descriptors like molecular weight, topological polar surface area, and pharmacophore fingerprints.

- Generative models : Use deep learning frameworks (e.g., REINVENT) to propose novel analogs with predicted high DOR affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.